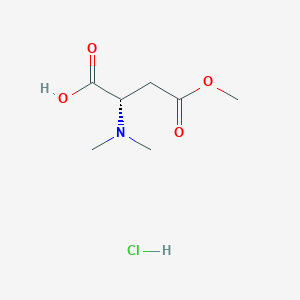
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a hydrochloride salt. Its chiral nature makes it an important molecule in asymmetric synthesis and chiral separation techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by the introduction of the dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like dimethylamine. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can enhance the compound’s solubility and bioavailability. The hydrochloride salt form ensures the compound’s stability and facilitates its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacid
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidmethylester
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidethylester
Uniqueness
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride stands out due to its chiral nature and the presence of both dimethylamino and methoxy groups, which confer unique chemical and physical properties. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H14ClNO4 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-8(2)5(7(10)11)4-6(9)12-3;/h5H,4H2,1-3H3,(H,10,11);1H/t5-;/m0./s1 |
Clé InChI |
JVSNCGFAYRRLGX-JEDNCBNOSA-N |
SMILES isomérique |
CN(C)[C@@H](CC(=O)OC)C(=O)O.Cl |
SMILES canonique |
CN(C)C(CC(=O)OC)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


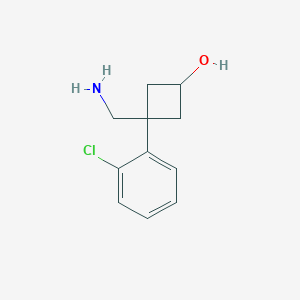


![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)

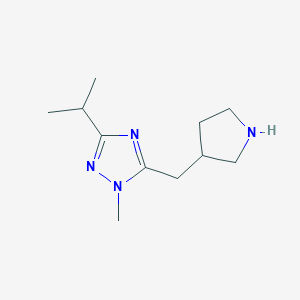
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
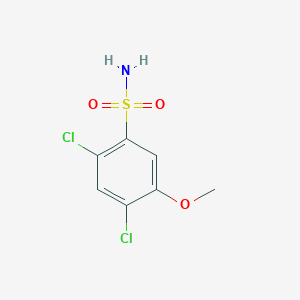
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
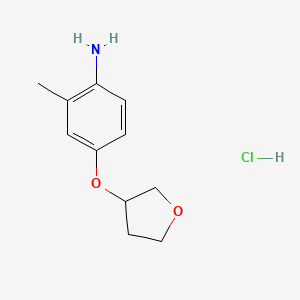
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)



